4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide
Description
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, an amino group at the 4-position of the benzamide core, and a 2-methoxy-5-methylphenyl group as the N-substituent. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-5-4-10(17)8-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) |
InChI Key |
IQHQUIRVEZNEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is acylated with 2-methoxybenzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide exhibits notable anti-inflammatory effects. It has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases.
Enzyme Inhibition
The compound has demonstrated significant enzyme inhibition against carbonic anhydrase IX (CA IX) with an IC50 value ranging from 10.93 to 25.06 nM, indicating its potential as a selective inhibitor. This selectivity is crucial for developing targeted therapies for conditions where CA IX is implicated, such as cancer .
Antibacterial and Anti-biofilm Activities
Studies have also evaluated the antibacterial properties of this compound. It exhibited significant inhibition against Staphylococcus aureus and demonstrated anti-biofilm activity against Klebsiella pneumoniae, highlighting its potential use in combating bacterial infections .
- Anti-inflammatory Mechanism : A study focused on the interactions of this compound revealed its ability to inhibit specific enzymes related to inflammation. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic applications.
- Cancer Research : The compound's selectivity for CA IX suggests its utility in cancer treatment strategies targeting tumor cells that overexpress this enzyme. Further investigations into its binding affinities and specificity are necessary to optimize its use in clinical settings .
- Antimicrobial Studies : In vitro studies demonstrated that 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide effectively inhibited bacterial growth and biofilm formation, presenting opportunities for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide with structurally related benzamide derivatives, focusing on substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Enzyme Inhibition: Chloro Groups: Chloro substituents at the 2-position (as in the target compound) may enhance steric and electronic interactions with enzyme active sites, as seen in PCAF HAT inhibitors . Amino vs.
N-Substituent Influence: Methoxy and Methyl Groups: The 2-methoxy-5-methylphenyl group in the target compound increases lipophilicity compared to carboxyphenyl or sulphamoyl substituents, possibly improving membrane permeability . Acyl Chains: Long acyl chains (e.g., tetradecanoylamino in Compound 17) enhance PCAF HAT inhibition, but their absence in the target compound suggests a different mechanism or target .
Antimicrobial Activity: While the target compound lacks a CF₃ group (critical for MRSA activity in Compound 1), its chloro and amino substituents may still confer moderate antimicrobial properties through alternative mechanisms .
Biological Activity
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic compound with notable biological activities. Its unique structure, characterized by an amino group, a chloro substituent, and methoxy and methyl groups on the phenyl moiety, suggests potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 290.74 g/mol
- CAS Number : 1016689-27-2
The compound's structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which are critical for its biological activity .
Antimicrobial Activity
Research indicates that 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 20 |
| Escherichia coli | 17 | Gentamicin | 22 |
| Pseudomonas aeruginosa | 14 | Ciprofloxacin | 19 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC (μM) | Reference Drug | IC (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Doxorubicin | 10.0 |
| HT29 (Colon Cancer) | 15.0 | Cisplatin | 8.0 |
The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation . Further studies are required to elucidate the exact pathways involved.
Anti-inflammatory Activity
Preliminary studies suggest that 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide may act as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages:
| Treatment | Prostaglandin E2 Level (pg/mL) |
|---|---|
| Control | 2500 |
| Compound Treatment | 800 |
| Aspirin (Control Drug) | 500 |
These findings indicate its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A recent investigation demonstrated that derivatives of benzamide, including this compound, exhibited potent antibacterial activity against resistant strains of bacteria .
- Anticancer Mechanism : A study focusing on molecular docking revealed that the compound binds effectively to target proteins involved in cancer cell signaling pathways, suggesting a mechanism for its anticancer effects .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in significant reduction of edema compared to controls, supporting its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
